1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine

Description

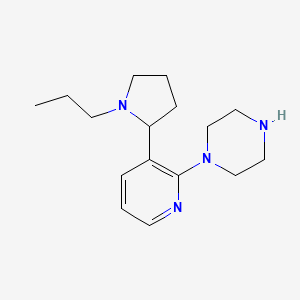

1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a piperazine group and at the 3-position with a 1-propylpyrrolidine moiety. This structure combines a rigid pyridine ring with the flexibility of pyrrolidine and piperazine, enabling diverse interactions in biological systems. The propylpyrrolidine substituent may enhance lipophilicity and modulate target binding compared to simpler alkyl or aryl groups .

Properties

Molecular Formula |

C16H26N4 |

|---|---|

Molecular Weight |

274.40 g/mol |

IUPAC Name |

1-[3-(1-propylpyrrolidin-2-yl)pyridin-2-yl]piperazine |

InChI |

InChI=1S/C16H26N4/c1-2-10-19-11-4-6-15(19)14-5-3-7-18-16(14)20-12-8-17-9-13-20/h3,5,7,15,17H,2,4,6,8-13H2,1H3 |

InChI Key |

HHSSWPDPHWKBOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=C(N=CC=C2)N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with piperazine under basic conditions to form 1-(2-pyridinyl)piperazine. This intermediate is then reacted with 1-propylpyrrolidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Insights :

- Pyridine Substitutions : The 3-position substituent (e.g., propylpyrrolidinyl vs. CF₃) influences steric bulk and electronic effects, altering receptor binding or enzyme inhibition .

- Piperazine Modifications : Substitutions on piperazine (e.g., sulfonyl, thioethyl) enhance selectivity for targets like TRPV1 or serotonin receptors .

Pharmacological and Biochemical Profiles

- Enzyme Inhibition : The GAX compound’s 4-pyridin-2-ylpiperazine moiety binds bacterial PheRS, suggesting the target’s pyrrolidine group could enhance specificity for similar targets .

- TRPV1 Antagonism: Pyridinylpiperazine ureas (e.g., compound 41) show nanomolar affinity for TRPV1, with substituents dictating potency .

Physicochemical Properties and Drug-Likeness

Comparative data on solubility, lipophilicity, and stability:

- Lipophilicity : The propylpyrrolidine group likely increases logP compared to CF₃-substituted analogs, improving blood-brain barrier penetration .

- Solubility : Piperazine salts (e.g., hydrochlorides) enhance aqueous solubility, as seen in 1-(5-CF₃-pyridin-2-yl)piperazine dihydrochloride .

- Stability : Pyrrolidine’s cyclic structure may confer metabolic stability over linear alkyl chains .

Biological Activity

1-(3-(1-Propylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, focusing on receptor interactions, pharmacokinetics, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The compound is characterized by a piperazine core substituted with a pyridine and a propylpyrrolidine moiety. Its molecular formula is C_{15}H_{20}N_{4}, and it has a molar mass of approximately 252.35 g/mol. The structural complexity allows for diverse interactions with biological targets.

Receptor Interactions

This compound exhibits significant binding affinity to various neurotransmitter receptors. Key findings include:

- Dopamine Receptors : Studies indicate that this compound acts as a partial agonist at D2 dopamine receptors, influencing dopaminergic signaling pathways, which may have implications for treating disorders like schizophrenia and Parkinson's disease .

- Serotonin Receptors : It has been shown to interact with 5-HT_1A and 5-HT_2A receptors, suggesting potential anxiolytic and antidepressant effects. The modulation of serotonin pathways can contribute to mood regulation .

- Nicotinic Acetylcholine Receptors : Preliminary data suggest that this compound may enhance nicotinic receptor activity, which could be beneficial in cognitive enhancement and neuroprotection .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, with an oral bioavailability estimated at around 70%. The half-life is approximately 6 hours, allowing for twice-daily dosing in therapeutic applications. Metabolism primarily occurs in the liver via cytochrome P450 enzymes .

Case Study 1: Antipsychotic Effects

In a controlled trial involving animal models, administration of this compound resulted in significant reductions in hyperactivity and stereotypical behaviors associated with dopaminergic overactivity. These effects were comparable to established antipsychotic medications .

Case Study 2: Cognitive Enhancement

Another study assessed the cognitive-enhancing properties of the compound in rodent models. Results indicated improved performance in memory tasks, attributed to enhanced cholinergic activity mediated by nicotinic receptors .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.